N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
Description
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide (CAS 874128-82-2) is a synthetic benzamide derivative with the molecular formula C₂₇H₃₁NO₅S and a molecular weight of 481.60 g/mol . The compound features a 4-fluorobenzamide core linked to a 4-tert-butylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
Molecular Formula |
C22H26FNO3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C22H26FNO3S/c1-22(2,3)18-8-4-16(5-9-18)14-24(20-12-13-28(26,27)15-20)21(25)17-6-10-19(23)11-7-17/h4-11,20H,12-15H2,1-3H3 |
InChI Key |
PYAOZFSPHVDGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique structure combining a tetrahydrothiophene moiety with a fluorobenzamide, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Tetrahydrothiophene 1,1-dioxide : This is achieved through oxidation processes involving thiophene derivatives.
- Coupling Reaction : The tetrahydrothiophene derivative is then coupled with 4-tert-butylbenzylamine and 4-fluorobenzoyl chloride to form the target compound.
The biological activity of this compound can be attributed to multiple mechanisms:
- Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are targets for Alzheimer's disease treatments .
- Antioxidant Properties : The presence of the tetrahydrothiophene moiety is associated with antioxidant activity, potentially reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:
- Inhibition Studies : Research indicated that derivatives with similar structural features exhibited IC50 values comparable to established cholinesterase inhibitors like tacrine. For instance, compounds derived from 4-fluorobenzoic acid showed potent inhibition against AChE with selectivity profiles favoring AChE over BChE .
- Molecular Modeling : Computational studies suggest that the compound can adopt conformations that favor binding to the active sites of cholinesterases, enhancing its inhibitory efficacy .
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Molecular Weight | To be determined based on synthesis |
| Biological Activity | Cholinesterase inhibition |
| Antioxidant Activity | Potentially significant |
| IC50 (AChE) | Comparable to tacrine |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with key analogs:
Key Observations:
- Sulfone vs. Thiophene: The sulfone group in the target compound and CAS 879578-17-3 likely improves solubility compared to non-sulfonated thiophene derivatives (e.g., CAS 352560-76-0) .
- Substituent Effects: The 4-tert-butylbenzyl group in the target compound introduces significant steric bulk, which may hinder receptor binding compared to smaller groups like thiazole (CAS 352560-76-0) . However, this bulk could enhance selectivity for specific targets.
- Fluorine Positioning: The 4-fluorine in the benzamide core (target compound and CAS 879578-17-3) may stabilize aromatic π-stacking interactions, whereas 3-fluorine in CAS 352560-76-0 could alter electronic distribution .
Pharmacokinetic and Functional Insights
- Blood-Brain Barrier (BBB) Penetration: The target compound’s high molecular weight (~481.60) may limit BBB penetration compared to smaller analogs like CAS 352560-76-0 (278.35) . However, the sulfone group could counterbalance this by improving solubility .
- Therapeutic Potential: The patent for N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide highlights fluorobenzamide derivatives in neuroprotection and retinal repair . The target compound’s tert-butylbenzyl group may redirect its activity toward peripheral targets due to steric and pharmacokinetic factors.
- Bioisosteric Analogues: Thiourea derivatives (e.g., 1-Benzoyl-3-(4-n-butylphenyl)thiourea ) demonstrate the importance of hydrogen-bonding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
